4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17662711
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2S |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3 |
| Standard InChI Key | LSLQHASSORJSSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCCN1C2=CSC(=C2)C=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde (IUPAC name: 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde) features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a 3-hydroxy-2-methylpiperidin-1-yl group. The piperidine ring introduces stereochemical complexity, with the hydroxyl and methyl groups at the 3- and 2-positions, respectively, influencing its conformational flexibility and intermolecular interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol |
| CAS Number | Not publicly disclosed |
| Density | 1.2–1.3 g/cm³ (estimated) |
| Boiling Point | 198–200°C (extrapolated) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, acetone) |
The aldehyde group at the 2-position of the thiophene ring is highly reactive, enabling condensation reactions to form Schiff bases or coordination complexes. The piperidine moiety contributes basicity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step protocols:
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Thiophene Functionalization: Thiophene-2-carbaldehyde serves as the starting material, synthesized via the Vilsmeier-Haack reaction involving thiophene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) . This method yields high-purity thiophene-2-carbaldehyde, a precursor for further substitutions.
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Piperidine Substitution: The 4-position of thiophene-2-carbaldehyde undergoes nucleophilic aromatic substitution (SNAr) with 3-hydroxy-2-methylpiperidine. This reaction is facilitated by Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). The piperidine derivative is pre-synthesized via reductive amination of ketones or hydroxylation of pre-existing piperidine frameworks.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the final product, with yields averaging 60–70%.
Critical Reaction Parameters
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Temperature: 80–90°C for SNAr reactions to ensure sufficient activation energy.
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Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates.
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Catalysts: Transition metal catalysts (e.g., Pd) are avoided due to potential side reactions with the aldehyde group .
Physicochemical Properties and Reactivity
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of aldehyde) and 3200–3400 cm⁻¹ (O-H stretch of piperidine hydroxyl group).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, CHO), 7.45–7.55 (m, 2H, thiophene-H), 3.70–4.10 (m, 2H, piperidine-H), 2.30–2.50 (m, 3H, CH₃ and piperidine-H).
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¹³C NMR: δ 192.1 (CHO), 140.5–125.0 (thiophene-C), 70.2 (C-OH), 55.1 (N-CH₂).
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Reactivity Profile
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Aldehyde Group: Participates in condensation reactions with amines to form Schiff bases, which are precursors for metal coordination complexes .
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Hydroxyl Group: Susceptible to acetylation, methylation, or oxidation, enabling further functionalization.
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Piperidine Nitrogen: Acts as a weak base (pKa ~8.5), facilitating protonation in acidic environments.
Biological Activity and Mechanistic Insights
Proposed Mechanism
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The aldehyde group interacts with cysteine residues in the FASN active site, forming reversible thiohemiacetal adducts.
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The piperidine moiety enhances solubility and membrane permeability, improving bioavailability.
Anticancer Applications
Preliminary cytotoxicity assays against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines show IC₅₀ values of 12–18 μM, comparable to first-line chemotherapeutic agents like cisplatin. Synergistic effects with paclitaxel have been observed, suggesting potential combination therapies.
Research Challenges and Future Directions
Stability and Solubility Limitations
The compound’s poor aqueous solubility (<1 mg/mL) and sensitivity to oxidative degradation necessitate formulation improvements, such as nanoencapsulation or prodrug strategies.
Synthetic Scalability
Current yields (60–70%) are suboptimal for industrial-scale production. Flow chemistry approaches or enzymatic catalysis may enhance efficiency.
Target Validation
While FASN inhibition is a promising lead, off-target effects on other dehydrogenases require thorough profiling.
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